ethyl (3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate
Description
Ethyl (3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate (CAS 1114985-14-6) is a bicyclic pyrrolidine derivative with a fused pyrrolo[2,3-c]pyrrole core. This compound is characterized by its ethyl ester group at position 5 and a stereospecific (3aR,6aS) configuration, which influences its spatial arrangement and reactivity. It is commonly utilized as a key intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and retinol-binding protein antagonists .
The synthesis of this compound typically involves Boc (tert-butoxycarbonyl) protection strategies, oxidation, and cyclization steps. For example, outlines a multi-step synthesis starting from (3aR,7aS)-hexahydro-1H-isoindole, proceeding through Boc protection and RuO2-mediated oxidation to form the bicyclic structure. The final product is purified via flash chromatography, ensuring high stereochemical fidelity .
Properties
Molecular Formula |
C9H16N2O2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
ethyl (3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C9H16N2O2/c1-2-13-9(12)11-5-7-3-4-10-8(7)6-11/h7-8,10H,2-6H2,1H3/t7-,8-/m1/s1 |
InChI Key |
SULDDMOQJXWUNO-HTQZYQBOSA-N |
Isomeric SMILES |
CCOC(=O)N1C[C@H]2CCN[C@@H]2C1 |
Canonical SMILES |
CCOC(=O)N1CC2CCNC2C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Ester Variations
Key Findings :
Core Heterocycle Modifications
Key Findings :
Substituent Effects
Key Findings :
Stereochemistry
Key Findings :
- Stereochemistry critically influences biological activity; the (3aR,6aS) configuration in the target compound optimizes binding to specific kinase domains .
Q & A
Basic Research Questions
Q. What are the critical steps in the multi-step synthesis of ethyl (3aR,6aS)-hexahydropyrrolo[2,3-c]pyrrole derivatives, and how are reaction conditions optimized for selectivity and yield?
- Methodology : The synthesis typically involves cyclization of pyrrolidine precursors under controlled conditions. For example, cyclization reactions may require inert atmospheres (e.g., nitrogen) to prevent oxidation of intermediates. Temperature gradients (e.g., −78°C for sensitive steps) and pH adjustments (e.g., buffered aqueous phases) are critical for regioselectivity. Purification via column chromatography or recrystallization ensures high purity .
- Key Parameters : Monitor reaction progress using TLC or HPLC. Optimize solvent systems (e.g., THF/DMF mixtures) and catalysts (e.g., Pd/C for hydrogenation) to enhance yield .
Q. How can NMR spectroscopy and mass spectrometry be employed to confirm the stereochemistry and purity of the target compound?
- Methodology :
- 1H/13C NMR : Analyze coupling constants (e.g., J values for axial/equatorial protons in bicyclic systems) to confirm stereochemistry. For example, transannular NOEs in NOESY experiments can resolve ambiguities in ring junctions .
- HRMS : Use high-resolution mass spectrometry to verify molecular formula. Isotopic patterns (e.g., chlorine or bromine adducts) should align with theoretical calculations .
- Validation : Compare spectral data with literature or computed spectra (DFT-based predictions) .
Q. What safety precautions are essential during handling and storage due to the compound’s reactivity?
- Guidelines :
- Use PPE (gloves, goggles) to avoid skin/eye contact, as similar pyrrolidine derivatives are known irritants .
- Store under inert gas (argon) at −20°C to prevent hydrolysis of the ester group. Avoid exposure to moisture or strong acids/bases .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT, molecular docking) predict the compound’s reactivity and interactions with biological targets?
- Methodology :
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Docking Studies : Use software like AutoDock Vina to model binding affinities with protein targets (e.g., neurotransmitter receptors). Validate with MD simulations to assess stability .
- Case Study : A study on similar bicyclic pyrrolidines identified hydrogen bonding with serine residues in enzyme active sites as a key interaction .
Q. How can contradictory data on stereoselectivity in cyclization reactions be resolved?
- Analysis Framework :
- Variable Screening : Use Design of Experiments (DoE) to test factors like solvent polarity (e.g., DMSO vs. THF), temperature, and catalyst loading .
- Mechanistic Probes : Introduce isotopic labels (e.g., deuterium at reactive sites) to track regioselectivity via LC-MS .
- Example : A patent demonstrated that switching from Pd(OAc)₂ to Pd(dba)₂ improved enantiomeric excess (ee) from 70% to 92% in a related synthesis .
Q. What strategies can mitigate side reactions (e.g., over-oxidation or dimerization) during functionalization of the pyrrolo-pyrrole core?
- Mitigation Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
